molecular formula C21H19ClN4O2S B2665655 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 313469-89-5

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2665655
CAS RN: 313469-89-5
M. Wt: 426.92
InChI Key: PNHFAPLPBDBVOB-UHFFFAOYSA-N
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Description

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogues. It has attracted the attention of researchers due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research into tricyclic xanthine derivatives, including those similar in structure to the specified compound, has identified potential multitarget drugs for treating neurodegenerative diseases. These compounds, designed to improve water solubility and evaluated for their ability to inhibit monoamine oxidases (MAO) and act as adenosine receptor antagonists, have shown promise in preclinical studies for symptomatic and disease-modifying treatment of neurodegenerative conditions (Brunschweiger et al., 2014).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The compound is structurally related to dipeptidyl peptidase IV (DPP-IV) inhibitors, which have been synthesized and evaluated for their inhibitory activities. These inhibitors are important for their therapeutic potential in treating type 2 diabetes by influencing the incretin system and glucose metabolism (Mo et al., 2015).

Synthesis Methodologies

Advancements in synthesis methodologies for purine derivatives have been significant. Studies have explored protective groups in synthesis, specifically utilizing thietanyl protection to achieve novel purine structures. This methodology allows for the synthesis of purine derivatives with varied substitutions, which could be pivotal for developing new pharmacologically active compounds (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHFAPLPBDBVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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